Cas no 1604036-91-0 (1-(4-Methylbenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)
1-(4-Methylbenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Chemical and Physical Properties
Names and Identifiers
-
- 1-(4-methylbenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- 1H-Pyrazole, 1-[(4-methylphenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
- 1-[(4-methylphenyl)methyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- 1-[(4-methylphenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- 1604036-91-0
- CS-0177040
- 1-[(4-methylphenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
- A1-02741
- DB-406693
- AS-73521
- AKOS037647396
- D93700
- 1-(4-Methyl-benzyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole
- SCHEMBL15653404
- 1-(4-Methylbenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
-
- MDL: MFCD28718235
- Inchi: 1S/C17H23BN2O2/c1-13-6-8-14(9-7-13)11-20-12-15(10-19-20)18-21-16(2,3)17(4,5)22-18/h6-10,12H,11H2,1-5H3
- InChI Key: MFWKFBKAEAKCDG-UHFFFAOYSA-N
- SMILES: N1(CC2=CC=C(C)C=C2)C=C(B2OC(C)(C)C(C)(C)O2)C=N1
Computed Properties
- Exact Mass: 298.1852581g/mol
- Monoisotopic Mass: 298.1852581g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 22
- Rotatable Bond Count: 3
- Complexity: 378
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 36.3Ų
1-(4-Methylbenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D758940-250mg |
1-[(4-methylphenyl)methyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |
1604036-91-0 | 95% | 250mg |
$260 | 2024-06-06 | |
| eNovation Chemicals LLC | D758940-1g |
1-[(4-methylphenyl)methyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |
1604036-91-0 | 95% | 1g |
$535 | 2024-06-06 | |
| 1PlusChem | 1P00RO93-250mg |
1-[(4-methylphenyl)methyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |
1604036-91-0 | 95% | 250mg |
$273.00 | 2024-06-20 | |
| 1PlusChem | 1P00RO93-1g |
1-[(4-methylphenyl)methyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |
1604036-91-0 | 95% | 1g |
$554.00 | 2024-06-20 | |
| Aaron | AR00ROHF-250mg |
1-[(4-methylphenyl)methyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |
1604036-91-0 | 95% | 250mg |
$315.00 | 2025-02-10 | |
| Aaron | AR00ROHF-1g |
1-[(4-methylphenyl)methyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |
1604036-91-0 | 95% | 1g |
$690.00 | 2025-02-10 | |
| A2B Chem LLC | AM90343-250mg |
1-(4-Methyl-benzyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1h-pyrazole |
1604036-91-0 | 95% | 250mg |
$295.00 | 2024-04-20 | |
| A2B Chem LLC | AM90343-1g |
1-(4-Methyl-benzyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1h-pyrazole |
1604036-91-0 | 95% | 1g |
$626.00 | 2024-04-20 | |
| eNovation Chemicals LLC | D758940-1g |
1-[(4-methylphenyl)methyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |
1604036-91-0 | 95% | 1g |
$535 | 2025-02-26 | |
| eNovation Chemicals LLC | D758940-250mg |
1-[(4-methylphenyl)methyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |
1604036-91-0 | 95% | 250mg |
$260 | 2025-02-26 |
1-(4-Methylbenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Related Literature
-
Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
-
Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
-
3. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
-
Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
Additional information on 1-(4-Methylbenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Introduction to 1-(4-Methylbenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS No. 1604036-91-0)
1-(4-Methylbenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 1604036-91-0, represents a fascinating intersection of boronic acid derivatives and heterocyclic chemistry. Boronic acid-containing molecules are widely recognized for their utility in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic organic chemistry that enables the efficient construction of complex molecular frameworks. The presence of the tetramethyl-1,3,2-dioxaborolan-2-yl moiety in this compound enhances its stability and reactivity, making it an attractive building block for the synthesis of more intricate pharmacophores.
The pyrazole core is another key feature of this molecule. Pyrazole derivatives are among the most versatile scaffolds in drug discovery due to their broad biological activity and favorable pharmacokinetic properties. They have been extensively explored as intermediates in the development of antiviral, anti-inflammatory, and anticancer agents. The combination of a pyrazole ring with a boronic ester functionality opens up numerous possibilities for further functionalization and derivatization, allowing chemists to tailor the properties of the molecule for specific therapeutic applications.
Recent advancements in synthetic methodologies have further highlighted the importance of this compound. The use of transition-metal-catalyzed cross-coupling reactions has revolutionized the way complex organic molecules are constructed, and compounds like 1-(4-Methylbenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole serve as invaluable reagents in these processes. For instance, studies have demonstrated its utility in generating biaryl structures that are prevalent in many bioactive natural products and drug candidates. The tetramethyl substitution on the dioxaborolane group not only improves handling stability but also influences electronic properties, which can be fine-tuned to modulate reactivity in subsequent transformations.
In the realm of medicinal chemistry, the exploration of pyrazole derivatives has been particularly fruitful. These compounds exhibit a wide spectrum of biological activities due to their ability to interact with various biological targets. For example, certain pyrazole-based molecules have shown promise as kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The 4-methylbenzyl group appended to the pyrazole ring may contribute to solubility and metabolic stability while also providing a handle for further derivatization via selective reactions such as oxidation or reduction.
The synthesis of 1-(4-Methylbenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole typically involves multi-step processes that begin with the preparation of the pyrazole core followed by functionalization at the 4-position with a boronic ester derivative. The use of protecting groups ensures that reactive sites are selectively modified without unwanted side reactions. Recent reports have highlighted improvements in synthetic routes that enhance yield and purity while minimizing waste generation—a critical consideration in modern pharmaceutical manufacturing.
One particularly noteworthy application of this compound is in the development of novel materials for photodynamic therapy (PDT). Boron-containing compounds have been increasingly studied for their potential as photosensitizer carriers due to their ability to accumulate in tumor tissues and respond to light activation. The tetramethyl-dioxaborolane group provides excellent stability under physiological conditions while remaining reactive under irradiation with specific wavelengths. This property makes it an ideal candidate for designing next-generation PDT agents that can be precisely targeted to diseased tissues.
The role of computational chemistry has also become increasingly prominent in optimizing derivatives like 1-(4-Methylbenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. Molecular modeling techniques allow researchers to predict binding affinities and metabolic pathways before experimental validation is undertaken. This approach accelerates drug discovery pipelines by identifying promising candidates early in the process while minimizing costly failures later on. The integration of machine learning algorithms has further enhanced predictive accuracy by leveraging large datasets generated from past experiments.
Future directions for research on this compound may include exploring its potential as an intermediate for developing new antibiotics or antifungal agents. The structural features present make it amenable to modifications that could enhance bioactivity against resistant strains of pathogens. Additionally, pyrazole-based scaffolds continue to be a focus area for designing molecules that can modulate immune responses—this is particularly relevant given recent challenges related to autoimmune diseases and infections requiring immunomodulatory therapy.
In conclusion,1-(4-Methylbenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS No. 1604036-91-0) represents a compelling example of how functional group combinations can lead to versatile chemical entities with broad applications across multiple disciplines including pharmaceuticals, materials science, and biotechnology。 Its unique structure offers opportunities for innovation through both experimental synthesis and computational design, making it an essential tool for researchers seeking novel molecular architectures。
1604036-91-0 (1-(4-Methylbenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)